molecular formula C9H15N3O B14145342 1-(2-Cyanoethyl)piperidine-4-carboxamide CAS No. 4608-80-4

1-(2-Cyanoethyl)piperidine-4-carboxamide

Cat. No.: B14145342
CAS No.: 4608-80-4
M. Wt: 181.23 g/mol
InChI Key: YJIAYKLZBFWDPU-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H15N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyanoethylating agents. One common method is the reaction of piperidine-4-carboxamide with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the cyanoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Cyanoethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, piperidine-4-carboxamides have been shown to target DNA gyrase in certain bacteria, inhibiting their replication and leading to antimicrobial effects . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

1-(2-Cyanoethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-(2-Cyanoethyl)piperidine-3-carboxamide
  • 1-(2-Cyanopropyl)piperidine-3-carboxamide
  • 1-Carbamoyl-piperidine-4-carboxylic acid

These compounds share similar structural features but differ in the position and nature of the substituents on the piperidine ring. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds .

Properties

CAS No.

4608-80-4

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-cyanoethyl)piperidine-4-carboxamide

InChI

InChI=1S/C9H15N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-3,5-7H2,(H2,11,13)

InChI Key

YJIAYKLZBFWDPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CCC#N

Origin of Product

United States

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